

A Technical Guide to Homovanillic acid-¹³C₆,¹⁸O: Commercial Availability and Applications

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Compound of Interest

Compound Name: Homovanillic acid-¹³C₆,¹⁸O

Cat. No.: B15553779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key applications, and technical considerations for the use of **Homovanillic acid-¹³C₆,¹⁸O**. This stable isotope-labeled internal standard is a critical tool for the accurate quantification of Homovanillic acid (HVA) in various biological matrices. HVA, a major metabolite of dopamine, serves as a crucial biomarker in clinical diagnostics and neuroscience research.^{[1][2][3]}

Commercial Suppliers and Availability

Homovanillic acid-¹³C₆,¹⁸O is available from several specialized chemical suppliers. The isotopic enrichment with six Carbon-13 atoms and one Oxygen-18 atom provides a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification, minimizing the risk of isotopic overlap with the natural analyte. Below is a summary of offerings from prominent suppliers.

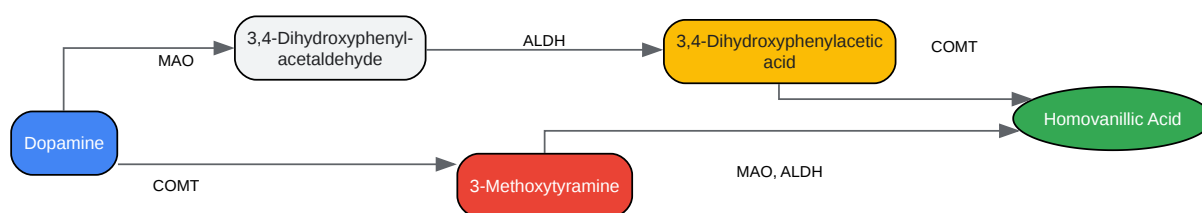
Supplier	Product Name	Catalog Number	Labeled CAS Number	Isotopic Purity	Chemical Purity	Form
Cambridge Isotope Laboratories, Inc. (CIL)	Homovanillic acid (ring- ¹³ C ₆ , 99%; 4-hydroxy- ¹⁸ O, 90-95%)	COLM-376-PK	202468-52-8	ring- ¹³ C ₆ , 99%; 4-hydroxy- ¹⁸ O, 90-95%	≥98%	Neat Solid
MedChem Express (MCE)	Homovanillic acid- ¹³ C ₆ , ¹⁸ O	HY-N0384S3	202468-52-8	Not specified	>98%	Solid
Santa Cruz Biotechnology, Inc. (SCBT)	Homovanillic Acid- ¹³ C ₆	sc-212433	1185016-45-8	Not specified	Not specified	Solid
Eurisotop	HOMOVANILLIC ACID (RING- ¹³ C ₆ , 99% 4-HYDROXY- ¹⁸ O, 90-95%)	COLM-376-0.01	202468-52-8	ring- ¹³ C ₆ , 99%; 4-hydroxy- ¹⁸ O, 90-95%	98%	Solid

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Biological Significance: The Dopamine Metabolic Pathway

Homovanillic acid is the major end-product of dopamine metabolism. The quantification of HVA is essential for assessing dopamine turnover and diagnosing various medical conditions,

including neuroblastoma, pheochromocytoma, and Parkinson's disease.[1][2] The metabolic conversion of dopamine to HVA primarily involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][4][5]



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Metabolic pathway of Dopamine to Homovanillic Acid.

Experimental Protocols: Quantification of Homovanillic Acid

The use of **Homovanillic acid-13C6,18O** as an internal standard is central to the accurate quantification of endogenous HVA in biological samples, most commonly urine and cerebrospinal fluid, by stable isotope dilution mass spectrometry.[3][6] This approach corrects for variability in sample preparation and instrument response.

Sample Preparation: Dilute-and-Shoot Method for Urine

This method is favored for its simplicity and high throughput.

- **Sample Thawing and Centrifugation:** Thaw frozen urine samples at room temperature. Vortex each sample for 10-15 seconds to ensure homogeneity. Centrifuge the samples at approximately 4000 rpm for 5 minutes to pellet any particulate matter.
- **Preparation of Internal Standard Working Solution:** Prepare a working solution of **Homovanillic acid-13C6,18O** in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture. The concentration of the internal standard should be optimized based on the expected physiological range of HVA and the sensitivity of the mass spectrometer.

- **Sample Dilution:** In a clean microcentrifuge tube or a well of a 96-well plate, combine a small volume of the urine supernatant (e.g., 20-50 μL) with a larger volume of the internal standard working solution (e.g., 450-540 μL).[\[6\]](#)[\[7\]](#)
- **Vortexing and Centrifugation:** Vortex the mixture thoroughly for at least 30 seconds. Centrifuge the plate or tubes at 4000 rpm for 15 minutes to pellet any precipitated proteins.
[\[6\]](#)
- **Transfer:** Carefully transfer the supernatant to an autosampler vial or another clean plate for analysis.

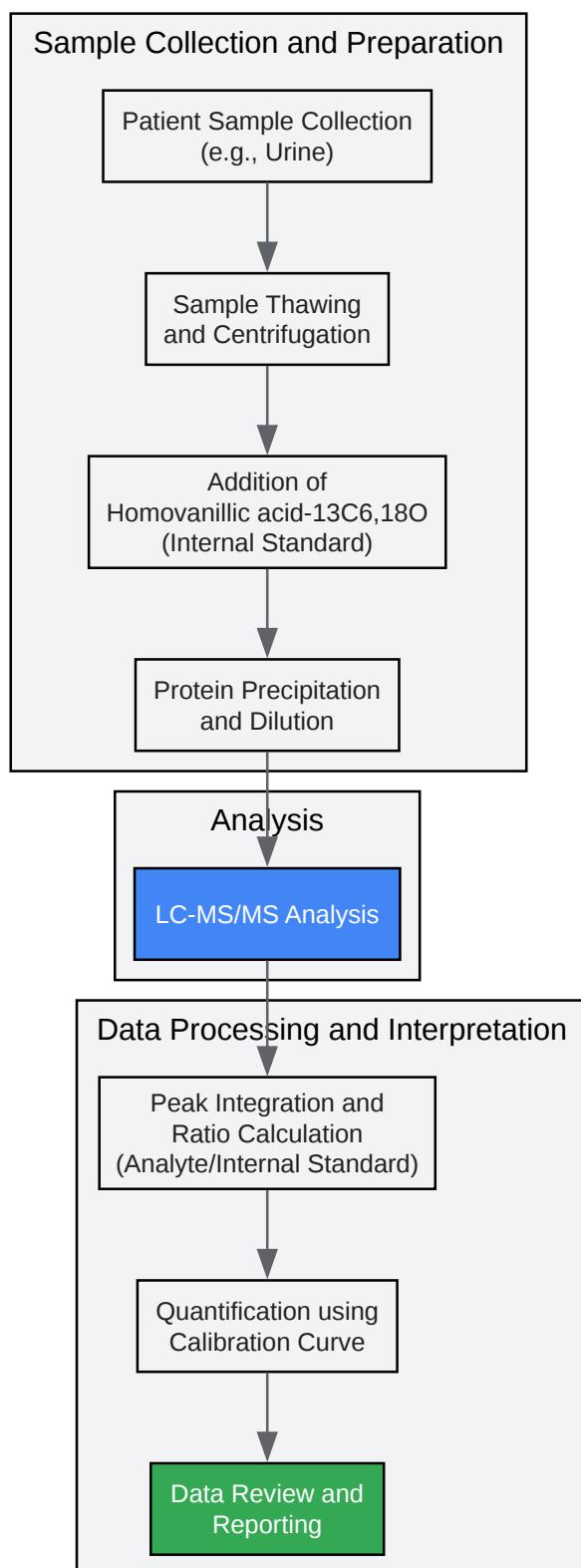
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is typically employed.
 - **Mobile Phase A:** 0.1% Formic acid in water.
 - **Mobile Phase B:** 0.1% Formic acid in methanol or acetonitrile.
 - **Gradient:** A typical gradient would involve a linear increase from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over several minutes to ensure the separation of HVA from other urine components.
 - **Flow Rate:** A flow rate of 0.3-0.4 mL/min is common.
 - **Injection Volume:** 5-10 μL .
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray ionization (ESI) in negative ion mode is generally used for HVA analysis.
 - **Analysis Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

- MRM Transitions: Specific precursor-to-product ion transitions for both endogenous HVA and the **Homovanillic acid-13C6,18O** internal standard must be optimized for the specific mass spectrometer being used.

Experimental Workflow for Clinical Research

The following diagram illustrates a typical workflow for the quantification of HVA in a clinical research setting using **Homovanillic acid-13C6,18O**.



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Workflow for HVA quantification using a stable isotope-labeled internal standard.

The use of a stable isotope-labeled internal standard like **Homovanillic acid-13C6,18O** is indispensable for robust and reliable quantification of HVA. This technical guide provides a foundational understanding for researchers and clinicians to effectively utilize this critical reagent in their studies. For specific applications, further method development and validation are essential.

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